Methyl 7-Bromoindole-3-acetate

Lipophilicity Drug Design ADME Prediction

Researchers face conflicting bioactivity data when using mixed or non-validated bromoindole regioisomers. This compound delivers the exact 7-bromo substitution pattern for reliable SAR.

- **Differentiation:** +0.8 log unit lipophilicity (XLogP3=2.5) vs non-brominated analog; exclusive synthetic isomer.
- **Utility:** Pd-catalyzed cross-coupling (Suzuki, Heck), membrane-permeable auxin prodrug, heavy atom for X-ray phasing.
- **Supply:** 98% purity; methyl ester protects carboxyl group during multi-step synthesis.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B12292486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-Bromoindole-3-acetate
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=C1C=CC=C2Br
InChIInChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3
InChIKeyBQHYPYCXYXBHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Bromoindole-3-acetate: Positionally Defined Bromoindole Scaffold


Methyl 7-Bromoindole-3-acetate is a synthetic brominated indole-3-acetic acid methyl ester with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . The compound features a bromine atom specifically at the 7-position of the indole nucleus and a methyl acetate moiety at the 3-position, distinguishing it from other regioisomeric bromoindole acetate esters. Its predicted XLogP3 of 2.5 indicates moderate lipophilicity, and it is supplied at standard purities of 95–98% from commercial sources . The compound serves as a versatile building block for medicinal chemistry and plant biology research, where the precise bromine placement is critical for structure-activity relationship (SAR) studies.

Why Regiochemistry and Ester Functionality Prevent Generic Substitution


Bromine substitution position on the indole ring is a primary determinant of physicochemical properties, biological target engagement, and synthetic reactivity. Computational predictions show a +0.8 log unit increase in lipophilicity for the 7-bromo methyl ester (XLogP3 = 2.5) relative to non-brominated methyl indole-3-acetate (XLogP = 1.70) [1]. Furthermore, the 6-bromo regioisomer is a known marine natural product from Pseudosuberites hyalinus, while the 7-bromo isomer is exclusively synthetic, implying divergent biosynthetic relevance and biological behavior [2]. The methyl ester functionality also confers distinct solubility and reactivity profiles compared to the free carboxylic acid, making direct substitution without experimental validation a significant risk in pharmacological or agrochemical programs.

Quantitative Differential Evidence vs. Closest Analogs


Lipophilicity Advantage Over Non-Brominated Parent

Computational predictions indicate that Methyl 7-Bromoindole-3-acetate (XLogP3 = 2.5) is substantially more lipophilic than its non-brominated analog Methyl indole-3-acetate (XLogP = 1.70) [1]. This +0.8 log unit difference translates to approximately a 6.3-fold higher octanol-water partition coefficient, which can significantly influence membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Drug Design ADME Prediction

Regioisomeric Distinction from 6-Bromo Natural Product

Methyl 6-Bromoindole-3-acetate (CAS 152213-63-3) is a documented marine natural product isolated from the sponge Pseudosuberites hyalinus . In contrast, Methyl 7-Bromoindole-3-acetate (CAS 1337870-81-1) is exclusively synthetic, with no reports of natural occurrence. This regioisomeric difference is critical for studies investigating biosynthetic pathways, natural product mimicry, or the biological relevance of halogenation position.

Natural Products Biosynthesis Chemical Probes

Auxin-Modulating Activity Inferred from Free Acid Data

7-Bromoindole-3-acetic acid (7-BIAA, CAS 63352-97-6), the free acid counterpart to the methyl ester, is recognized as a plant hormone mimic that modulates root development, stem elongation, and leaf expansion in plant biology studies [1]. While direct quantitative auxin activity data for the methyl ester prodrug form is not available in the public domain, the structural analogy supports its utility as a protected auxin precursor. Comparative studies on halogenated indole-3-acetic acids indicate that 5-fluoro- and 5-bromoindole-3-acetic acids exhibit reduced activity relative to native IAA, suggesting that halogen position on the indole ring is a key activity determinant [2].

Plant Biology Auxin Mimic Agrochemical Research

Purity Specifications and Storage Stability vs. Free Acid

Commercially available Methyl 7-Bromoindole-3-acetate is specified at a minimum purity of 95% (AKSci) to 98% (Leyan), with recommended long-term storage in cool, dry conditions . The methyl ester form provides enhanced stability compared to the free acid (7-Bromoindole-3-acetic acid), which may be prone to decarboxylation or dimerization under certain storage conditions. This stability advantage is a class-level property of ester-protected carboxylic acids, though direct comparative stability studies between the methyl ester and free acid are not publicly available.

Chemical Procurement Purity Specification Storage Stability

Validated Application Scenarios Based on Current Evidence


Medicinal Chemistry SAR: Position-Specific Bromine Substitution

In lead optimization campaigns where halogen scanning reveals differential HDAC or kinase inhibition across bromoindole regioisomers, Methyl 7-Bromoindole-3-acetate provides the 7-position bromine handle. The +0.8 log unit lipophilicity gain over non-brominated methyl indole-3-acetate predicts altered ADME properties that can be exploited for pharmacokinetic tuning [1]. Researchers should use this compound alongside the 5-bromo and 6-bromo isomers in parallel SAR arrays to deconvolute the contribution of bromine position to target potency and selectivity.

Protected 7-Bromoindole-3-acetic Acid Equivalent for Synthesis

The methyl ester serves as a carboxyl-protected form of 7-Bromoindole-3-acetic acid, enabling synthetic transformations (e.g., amide coupling, reduction, nucleophilic substitution at the bromine site) that would be incompatible with a free carboxylic acid. The bromine at the 7-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, as demonstrated for related bromoindole substrates [1]. The ester can be hydrolyzed to the free acid under mild basic conditions for subsequent functionalization.

Auxin Signaling Probe for Plant Biology Research

Based on the demonstrated auxin-mimetic activity of 7-Bromoindole-3-acetic acid (7-BIAA) in plant systems [1], the methyl ester form can be employed as a membrane-permeable auxin prodrug. This approach is particularly valuable for root development assays, hypocotyl elongation studies, and auxin-responsive gene expression analyses where controlled release of the active free acid is desirable. The 7-bromo substitution pattern offers a distinct SAR profile from the more extensively studied 5-bromo and 5-fluoro auxin analogs .

Bromine-Specific Biophysical Studies Tool

The bromine atom provides a convenient heavy atom for X-ray crystallographic phasing (single-wavelength anomalous dispersion, SAD) and a distinctive isotope pattern (¹Br:⁸¹Br ≈ 1:1) for mass spectrometry-based metabolomics or protein-ligand binding studies. Methyl 7-Bromoindole-3-acetate, as a synthetic analog not found in nature [1], serves as an ideal exogenous spike-in standard or non-natural probe for competition experiments involving natural bromoindole metabolites.

Quote Request

Request a Quote for Methyl 7-Bromoindole-3-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.